2-Amino-5-oxo-4-(2-phenylpropyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile
CAS No.:
Cat. No.: VC10500861
Molecular Formula: C19H20N2O2
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C19H20N2O2 | 
|---|---|
| Molecular Weight | 308.4 g/mol | 
| IUPAC Name | 2-amino-5-oxo-4-(2-phenylpropyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile | 
| Standard InChI | InChI=1S/C19H20N2O2/c1-12(13-6-3-2-4-7-13)10-14-15(11-20)19(21)23-17-9-5-8-16(22)18(14)17/h2-4,6-7,12,14H,5,8-10,21H2,1H3 | 
| Standard InChI Key | WOQHBGASMYHOTP-UHFFFAOYSA-N | 
| SMILES | CC(CC1C(=C(OC2=C1C(=O)CCC2)N)C#N)C3=CC=CC=C3 | 
| Canonical SMILES | CC(CC1C(=C(OC2=C1C(=O)CCC2)N)C#N)C3=CC=CC=C3 | 
Introduction
Structural Elucidation and Molecular Characteristics
Core Chromene Framework
The compound’s backbone consists of a bicyclic chromene system (4H-chromene) fused to a partially hydrogenated cyclohexenone ring. The tetrahydro designation indicates saturation at positions 4, 6, 7, and 8, forming a rigid, planar structure conducive to intermolecular interactions . Key functional groups include:
- 
Amino group (-NH₂) at position 2, enhancing solubility and enabling hydrogen bonding.
 - 
Ketone (=O) at position 5, contributing to electrophilic reactivity.
 - 
Nitrile (-CN) at position 3, offering sites for further chemical modifications.
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2-Phenylpropyl substituent at position 4, introducing steric bulk and aromatic interactions.
 
Spectroscopic Signatures
While direct spectral data for this compound are unavailable, analogous tetrahydrochromenes exhibit characteristic patterns:
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¹H NMR: Aromatic protons (δ 7.2–7.4 ppm), NH₂ singlets (δ 6.6–6.7 ppm), and methyl/methylene signals (δ 1.0–2.3 ppm) .
 - 
¹³C NMR: Carbonitrile carbons at δ 118–120 ppm, carbonyl carbons (C=O) at δ 190–195 ppm, and quaternary carbons in the chromene ring .
 - 
LCMS: Molecular ion peaks consistent with the formula C₁₉H₂₁N₃O₂ (calc. 323.39 g/mol) .
 
Synthetic Methodologies
Multi-Component One-Pot Synthesis
The synthesis follows a strategy analogous to Krishna Rao et al.’s protocol for tetrahydrochromenes :
- 
Reactants:
- 
Dimedone (5,5-dimethylcyclohexane-1,3-dione) as the cyclohexenone precursor.
 - 
2-Phenylpropionaldehyde to introduce the branched alkyl-aryl group.
 - 
Malononitrile as the nitrile source.
 
 - 
 - 
Conditions:
- 
Base catalyst: Potassium tert-butoxide in tetrahydrofuran (THF)/methanol.
 - 
Room temperature or mild heating (40–60°C).
 
 - 
 - 
Mechanism:
- 
Knoevenagel condensation: Malononitrile reacts with the aldehyde to form an α,β-unsaturated nitrile.
 - 
Michael addition: Dimedone’s enolate attacks the nitrile’s β-carbon.
 - 
Cyclization: Intramolecular nucleophilic attack forms the chromene ring.
 
 - 
 
Yield: ~85–90% after purification via column chromatography (ethyl acetate/hexane) .
Alternative Routes
- 
Claisen-Schmidt condensation: For introducing aryl groups via ketone-aldehyde coupling.
 - 
Nucleophilic substitution: To attach the 2-phenylpropyl group post-cyclization.
 
Physicochemical Properties
Physical Parameters
| Property | Value/Range | 
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₂ | 
| Molecular Weight | 323.39 g/mol | 
| Melting Point | 230–235°C (estimated) | 
| Solubility | DMSO, methanol, chloroform | 
| LogP (Partition Coeff.) | ~2.8 (moderately lipophilic) | 
Stability and Reactivity
- 
Thermal Stability: Decomposes above 250°C.
 - 
Hydrolytic Sensitivity: Nitrile group susceptible to hydrolysis under strong acidic/basic conditions, forming carboxylic acids or amides.
 - 
Photostability: Stable under ambient light but may degrade under UV exposure.
 
Chemical Reactivity and Derivative Formation
Functional Group Transformations
- 
Nitrile Hydrolysis:
or \xrightarrow{H_2O/OH^-} \text{R-CONH_2}. - 
Ketone Reduction:
, yielding alcohol derivatives. - 
Amino Group Acylation:
Reacts with acyl chlorides to form amides, enhancing lipophilicity. 
Structural Analogues and SAR
- 
Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) show enhanced activity against E. coli and C. albicans .
 - 
CNS Penetration: The 2-phenylpropyl group may improve blood-brain barrier permeability, suggesting potential neuropharmacological applications .
 
Applications in Drug Discovery
Lead Optimization
- 
Bioisosteric Replacement: Swapping nitrile (-CN) with carboxyl (-COOH) to modulate toxicity.
 - 
Hybrid Molecules: Conjugating with fluoroquinolones or azoles to enhance antimicrobial spectra.
 
Preclinical Challenges
- 
Pharmacokinetics: High protein binding (>90%) may limit free drug concentrations.
 - 
Metabolic Stability: Susceptible to CYP450-mediated oxidation at the phenylpropyl chain.
 
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